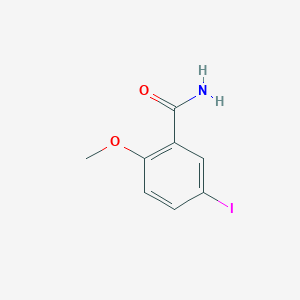

5-Iodo-2-methoxybenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

5-iodo-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWODPJHPLDEUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630095 | |

| Record name | 5-Iodo-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850040-40-3 | |

| Record name | 5-Iodo-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Radiochemistry and Radioligand Development

Radiosynthesis of 5-Iodo-2-methoxybenzamide Radioligands

The synthesis of radiolabeled this compound derivatives involves incorporating a radioactive isotope of iodine (such as Iodine-123 or Iodine-125) into the molecular structure. The efficiency and success of this process depend on the chosen method, the design of the starting material (precursor), and the careful optimization of reaction conditions.

The introduction of radioactive iodine into an aromatic ring, such as the one in this compound, is typically achieved through several established chemical reactions. The choice of method is critical for achieving high radiochemical yield and purity. nih.gov

Electrophilic Substitution: This is a common method for radioiodination where an electrophilic iodine species attacks the electron-rich aromatic ring. nih.gov The reaction often requires an oxidizing agent to convert the radioiodide (e.g., Na¹²³I) into a reactive electrophile. Common oxidizing agents include Chloramine-T and Iodogen. epa.govnih.gov This technique is widely used due to its relative simplicity and effectiveness. For instance, the radioiodination of a desiodo-analogue of MIP-1145, a benzamide (B126) derivative, was successfully carried out via electrophilic substitution to produce the desired radioiodinated compound. nih.gov

Halogen Exchange: This method involves replacing a non-radioactive halogen, typically bromine, with a radioactive iodine isotope. nih.gov Copper(I)-assisted halogen exchange is a particularly effective technique that allows for the production of radioiodinated compounds with high specific activities and radiochemical yields, often in the range of 80-95%. nih.gov This approach is valuable for labeling molecules where direct electrophilic substitution might be difficult or non-specific.

Organometallic Precursors: Reactions involving organometallic intermediates, such as those with tin (iododestannylation) or mercury (iododemercuration), can provide high regioselectivity, ensuring the radioiodine is attached at the desired position on the molecule. nih.govnih.gov

The design of the precursor molecule—the non-radioactive starting material—is fundamental to a successful radiolabeling reaction. epa.govnih.gov An ideal precursor should be stable and readily converted to the final radiolabeled product with high efficiency and specificity.

For electrophilic substitution, a common strategy is to use a "desiodo" precursor, which is the target molecule without the iodine atom. nih.gov The radioiodine is then added to an activated position on the aromatic ring. For halogen exchange reactions, a precursor containing a bromine atom at the desired iodination site (e.g., a bromo-benzamide) is synthesized. nih.gov This allows for a direct and specific replacement with radioiodine. The synthesis of these precursors is a critical first step; for example, desiodo-MIP-1145 was synthesized in three steps to serve as a precursor for radioiodination. nih.gov

Achieving the highest possible radiochemical yield (the percentage of radioisotope incorporated into the desired compound) and radiochemical purity (the percentage of the final radioactivity present in the desired chemical form) is a primary goal in radiopharmaceutical production. nih.govnih.gov This is accomplished by systematically optimizing various reaction parameters.

Optimization studies involve adjusting factors such as:

Reaction Temperature: Temperature can significantly influence reaction rates. nih.gov

pH: The acidity or basicity of the reaction mixture can affect the reactivity of the components. nih.gov

Concentration of Reactants: The amounts of the precursor, radioiodide, and any catalysts or oxidizing agents are carefully controlled.

Reaction Time: The duration of the reaction is optimized to maximize product formation while minimizing the formation of impurities or degradation of the product. nih.gov

For example, an optimization study for the radioiodination of desiodo-MIP-1145 resulted in a maximum radiochemical yield of 76% with a radiochemical purity exceeding 99%. nih.gov After the reaction, purification methods such as High-Performance Liquid Chromatography (HPLC) or electrophoresis are used to isolate the desired radiolabeled compound from unreacted radioiodide and other by-products. nih.gov

| Parameter | Condition/Method | Outcome | Reference |

| Precursor | desiodo-MIP-1145 | Used for electrophilic substitution | nih.gov |

| Method | Electrophilic Substitution | Successful radioiodination | nih.gov |

| Yield | 76% (Optimized) | High incorporation of radioisotope | nih.gov |

| Purity | >99% | High purity achieved after HPLC | nih.gov |

| Method | Cu(I)-assisted Halogen Exchange | High radiochemical yields (80-95%) | nih.gov |

Radiochemical Stability and Quality Control

Once synthesized, a radiopharmaceutical must remain stable throughout its shelf life, from production to use. Radiochemical stability refers to the ability of the radiolabeled molecule to resist degradation. Degradation can occur through radiolysis (damage from the radioactive emissions) or chemical decomposition.

Factors affecting stability include:

Storage temperature

The amount of radioactivity and its concentration

The presence of stabilizing agents like antioxidants

Quality control (QC) is a mandatory set of procedures to ensure the final product is safe and effective. unm.edu For this compound radioligands, QC tests are performed to confirm identity, purity, and integrity. The primary QC test is the determination of radiochemical purity , which is typically measured using chromatographic techniques like thin-layer chromatography (TLC) or HPLC. unm.edu These methods separate the intact radiopharmaceutical from any radiochemical impurities, allowing for their quantification. unm.edu

Development as Radiotracers for Imaging Research

Derivatives of this compound, when labeled with a suitable radioisotope, can serve as radiotracers. These tracers are administered in minute quantities and are designed to bind to specific biological targets, such as receptors in the brain. Their distribution in the body can then be visualized using non-invasive imaging techniques.

Iodine-123 (¹²³I) is a nearly ideal radionuclide for Single-Photon Emission Computed Tomography (SPECT) imaging. Its gamma-ray energy (159 keV) is well-suited for detection by SPECT cameras, and its half-life of 13.2 hours is long enough to allow for synthesis, quality control, and imaging, yet short enough to minimize the radiation dose to the patient.

Several ¹²³I-labeled benzamide derivatives have been developed as SPECT radiotracers for neuroimaging. A prominent example is [¹²³I]Iodobenzamide (IBZM) , which is used to image dopamine (B1211576) D2 receptors in the brain. wikipedia.org SPECT studies with [¹²³I]IBZM are valuable in neurological research and clinical settings, particularly for the differential diagnosis of Parkinson's disease from other neurodegenerative disorders. wikipedia.org The ability to visualize the density and distribution of these receptors provides crucial information about the state of the dopaminergic system. researchgate.net Other ¹²³I-labeled compounds have also been developed to image different targets, such as the serotonin (B10506) transporter, highlighting the versatility of radioiodinated benzamides in neuroscience research. nih.gov

| Radiotracer | Target | Imaging Modality | Research Application | Reference |

| [¹²³I]Iodobenzamide (IBZM) | Dopamine D2 Receptors | SPECT | Differentiation of Parkinsonian syndromes | wikipedia.org |

| [¹²³I]INQUIP | Serotonin Transporter | SPECT | Study of serotonergic neurons | nih.gov |

| o-[¹²³I]ABA 2-2 | Melanin | SPECT | Melanoma imaging | nih.gov |

Application of Iodine-125 Labeled Derivatives in Preclinical Investigations

The radioisotope Iodine-125 (¹²⁵I) is frequently utilized in preclinical research due to its manageable half-life of 59.4 days and easily detectable soft gamma emissions. nih.gov These characteristics allow for the preparation and storage of ¹²⁵I-labeled compounds for extended periods, making them suitable for in vitro and in vivo studies. nih.gov

Derivatives of this compound have been labeled with ¹²⁵I to explore their potential as imaging agents and research tools. For instance, N-[2-(1'-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide (P[¹²⁵I]MBA), a sigma receptor binding radioligand, was developed to investigate its utility in imaging breast cancer. nih.gov In preclinical evaluations, P[¹²⁵I]MBA demonstrated rapid clearance from normal organs in Sprague-Dawley rats. nih.gov When studied in Lewis rats with syngeneic RMT breast cancers, the tumor uptake of P[¹²⁵I]MBA at 1 hour post-injection was found to be 0.35 ± 0.01% of the injected dose per organ. nih.gov This uptake was comparable to that of the established imaging agent Tc-99m sestamibi, but P[¹²⁵I]MBA showed significantly lower uptake in the liver, kidneys, and heart. nih.gov

Another area of investigation involves the use of ¹²⁵I-labeled compounds for neuroblastoma research. While not a direct derivative of this compound, the study of ¹²⁵I-IMPY, a lipophilic derivative of thioflavin-T, provides insights into the application of ¹²⁵I-labeled molecules in oncology. mdpi.com This compound showed significant cellular uptake in neuroblastoma cells, suggesting its potential as a tracer for this type of cancer. mdpi.com

The development of ¹²⁵I-labeled radioligands also extends to the study of specific cellular binding sites. For example, [¹²⁵I]iodotrazoline was developed as a novel radioligand for the imidazoline-2 binding site (I₂BS), which is a biomarker for reactive astrocytes implicated in neurodegenerative disorders. nih.gov Preclinical studies in mice showed rapid brain uptake of this compound. nih.gov

Furthermore, ¹²⁵I-labeled peptide derivatives have been explored for their tumor imaging capabilities. A heterodimer, ¹²⁵I‐cMBP‐click‐cRGDyk, was developed for glioma imaging and evaluated in a U87MG tumor xenograft model. nih.gov This compound demonstrated quicker clearance from the blood and lower background activity compared to its monomeric precursor. nih.gov

Table 1: Preclinical Data for Iodine-125 Labeled Derivatives

| Compound | Animal Model | Tumor Type | Key Findings |

|---|---|---|---|

| P[¹²⁵I]MBA | Lewis Rats | RMT Breast Cancer | Tumor uptake of 0.35 ± 0.01% ID/organ at 1h post-injection; lower non-target organ uptake compared to Tc-99m sestamibi. nih.gov |

| ¹²⁵I-IMPY | In vitro | Neuroblastoma Cells | Significant cellular uptake, suggesting potential as a tracer. mdpi.com |

| [¹²⁵I]iodotrazoline | Mice | N/A (Brain Imaging) | Rapid brain uptake (3.35% ID/g at 2 min post-injection) and slow washout. nih.gov |

| ¹²⁵I‐cMBP‐click‐cRGDyk | Mice | U87MG Glioma | Improved tumor-to-background ratios over time due to faster clearance from major organs. nih.gov |

Exploration of Iodine-131 Labeled Derivatives for Therapeutic Applications in Preclinical Models

Iodine-131 (¹³¹I) is a radioisotope with both beta and gamma emissions, making it suitable for therapeutic applications in a concept known as "theranostics" — combining therapy and diagnosis. wikipedia.orgmdpi.com The beta particles emitted by ¹³¹I have a short range in tissue, delivering a cytotoxic radiation dose to targeted cells, while the gamma emissions can be used for imaging. wikipedia.orgnews-medical.net

A key application of ¹³¹I-labeled benzamides has been in the preclinical evaluation of targeted radiotherapy for metastatic melanoma. One such derivative, N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide, also known as MIP-1145, has been labeled with ¹³¹I and studied extensively. nih.govaacrjournals.orgnih.govstrath.ac.uk In preclinical models using human melanoma xenografts, [¹³¹I]MIP-1145 demonstrated high uptake and prolonged retention in melanin-expressing tumors. nih.govstrath.ac.uk

Biodistribution studies in mice bearing SK-MEL-3 xenografts showed a tumor uptake of 8.82% of the injected dose per gram (%ID/g) at 4 hours post-injection, which remained high at 5.91% ID/g at 24 hours. nih.govstrath.ac.uk This resulted in high tumor-to-blood ratios of 25.2 at 4 hours and 197 at 24 hours. nih.govstrath.ac.uk

The therapeutic efficacy of [¹³¹I]MIP-1145 was also evaluated in these preclinical models. A single administration of the compound led to a significant reduction in the rate of tumor growth. nih.govnih.govstrath.ac.uk Multiple doses resulted in tumor regression and a durable response for over 125 days. nih.govnih.govstrath.ac.uk Specifically, one dose reduced tumor volume by approximately 79% compared to saline control at 35 days. nih.gov Two doses led to an 11% tumor regression, and three doses resulted in a 40% tumor reduction compared to the starting volume at 35 days. nih.gov

The principle of using ¹³¹I for targeted radionuclide therapy is based on delivering cytotoxic levels of radiation to specific disease sites. dovepress.com The beta radiation from ¹³¹I is responsible for about 90% of the radiation damage to the tissue. wikipedia.orgdrugbank.com This approach has been explored for various cancers, including neuroendocrine tumors, using compounds like ¹³¹I-metaiodobenzylguanidine (¹³¹I-MIBG). openmedscience.com

Table 2: Therapeutic Efficacy of [¹³¹I]MIP-1145 in SK-MEL-3 Xenograft Model

| Treatment Group | Outcome at 35 Days |

|---|---|

| Saline Control | Continued Tumor Growth |

| Single Dose [¹³¹I]MIP-1145 | ~79% reduction in tumor volume compared to saline. nih.gov |

| Two Doses [¹³¹I]MIP-1145 | 11% tumor regression from starting volume. nih.gov |

| Three Doses [¹³¹I]MIP-1145 | 40% tumor reduction from starting volume. nih.gov |

Biological Activities and Preclinical Pharmacological Investigations

Receptor Binding and Selectivity Profiling

The interaction of 5-Iodo-2-methoxybenzamide and its derivatives with various neurotransmitter receptors has been a key area of research to understand its pharmacological fingerprint and potential applications in neuroscience.

Derivatives of this compound have been identified as potent and selective ligands for the dopamine (B1211576) D2 receptor. One such derivative, (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide, has demonstrated high affinity for the D2 receptor with a dissociation constant (KD) of 1.2 nM nih.gov. In vivo studies in rats with the radiolabeled form of this compound showed preferential localization in the striatum, a brain region rich in D2 receptors, with a striatum to cerebellum uptake ratio of 7.2 to 1 at 60 minutes post-injection nih.gov. This high affinity and selectivity suggest the potential of such derivatives as imaging agents for studying the dopamine D2 receptor in the brain.

Table 1: Dopamine D2 Receptor Binding Affinity of a this compound Derivative

| Compound | Receptor | Binding Affinity (KD) |

|---|---|---|

| (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide | Dopamine D2 | 1.2 nM |

The this compound scaffold has also been utilized to develop selective ligands for the serotonin (B10506) 5-HT2A receptor. A notable derivative is the radiolabeled antagonist [18F]R91150 (4-amino-N-(1-(3-(4-fluorophenoxy)propyl)-4-methyl-4-piperidinyl)-5-iodo-2-methoxybenzamide), which has been evaluated for its potential in positron emission tomography (PET) imaging of 5-HT2A receptors nih.gov. This compound exhibits high affinity for the 5-HT2A receptor, with a Ki value of 0.13 nM in inhibiting the binding of [3H]ketanserin to rat frontal cortex membranes. Its high selectivity for the 5-HT2A receptor over other serotonin, adrenergic, histaminergic, and dopaminergic receptors underscores its utility as a specific imaging probe nih.gov.

Table 2: Serotonin 5-HT2A Receptor Binding Affinity of a this compound Derivative

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| R91150 | Serotonin 5-HT2A | 0.13 nM |

To further characterize the selectivity profile of this compound derivatives, their binding affinities at other neurotransmitter receptors, such as sigma receptors, have been investigated. For instance, the derivative 4-acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide displayed a relatively low affinity for the sigma-1 (σ1) receptor with a Ki of 5.19 µM ekb.eg. In contrast, another related benzamide (B126), 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-iodo-2-methoxybenzamide, showed a higher affinity for the σ1 receptor with a Ki of 0.278 µM ekb.eg. These findings indicate that structural modifications to the this compound core can modulate affinity for other receptor systems, which is a critical aspect of developing selective therapeutic or diagnostic agents.

Table 3: Sigma-1 Receptor Binding Affinities of this compound Derivatives

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| 4-acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide | Sigma-1 | 5.19 µM ekb.eg |

| 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-iodo-2-methoxybenzamide | Sigma-1 | 0.278 µM ekb.eg |

Targeted Molecular Interactions and Therapeutic Research Potential

Beyond neurotransmitter systems, this compound and its analogs have been explored for their potential in oncology, particularly in melanoma research, due to their unique molecular interactions.

Radiolabeled benzamides, including derivatives of this compound, have emerged as promising agents for the targeted diagnosis and radiotherapy of metastatic melanoma. This is attributed to their ability to bind to melanin, a pigment overexpressed in most melanoma cells. One such derivative, [131I]MIP-1145 (N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide), has demonstrated melanin-dependent binding in human melanoma cells in vitro . This binding was found to be retained within the cells, indicating specific uptake. In vivo studies using melanoma tumor xenografts have further confirmed the specific localization of these compounds to melanin-containing tumors . The high affinity and retention in tumors make these compounds suitable candidates for targeted radionuclide therapy.

While direct studies on the anti-proliferative activity of this compound are limited, research on related N-substituted benzamides has shed light on their potential as anticancer agents. For instance, some N-substituted benzamides have been shown to induce a G2/M phase cell cycle block in cancer cells, an event that occurs prior to the induction of apoptosis nih.gov. The induction of apoptosis by these compounds has been linked to the activation of the caspase cascade nih.gov. Furthermore, studies on N-hydroxy-5-iodo-2-methoxybenzamide suggest its potential in developing cancer therapeutics that target specific pro-apoptotic mechanisms nih.gov. These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel anti-proliferative agents, although further investigation into its specific effects on cell cycle modulation and apoptosis induction is warranted.

Enzyme Inhibition Studies (e.g., Urease)

Direct enzymatic inhibition studies specifically detailing the activity of this compound against urease are not extensively documented in the available literature. However, research into the broader class of benzamide and benzoyl derivatives provides insight into the potential of this chemical scaffold. Studies have shown that benzoylthiourea (B1224501) derivatives, which share the benzamide core, can be potent inhibitors of urease. acs.orgnih.gov The inhibitory activity is often influenced by the substitution pattern on the phenyl ring. For instance, the presence of methoxy (B1213986) groups on the benzoyl moiety has been shown to result in significant urease inhibition, with some derivatives exhibiting IC₅₀ values in the sub-micromolar range. nih.gov These findings suggest that the methoxybenzamide structure is a relevant pharmacophore for urease inhibition, though specific testing of the 5-iodo substituted variant is required for confirmation.

Table 1: Urease Inhibitory Activity of Related Benzoyl Derivatives

| Compound Series | Substituent at Benzoyl Group | IC₅₀ (µM) |

|---|---|---|

| N²-para-benzoate Benzoylthiourea | 3,4-dimethoxy | 0.13 nih.gov |

Hedgehog Signaling Pathway Modulation

The 2-methoxybenzamide (B150088) scaffold, the core structure of this compound, has been identified as a critical pharmacophore for inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov Aberrant activation of this pathway is implicated in the development and progression of various cancers. nih.govsemanticscholar.org Derivatives of 2-methoxybenzamide have been synthesized and shown to act as potent antagonists of the Hh pathway by targeting the Smoothened (Smo) receptor, a key signal transducer in this cascade. nih.govsemanticscholar.org

One notable derivative, referred to as compound 21 in a specific study, demonstrated potent Hh pathway inhibition with a nanomolar IC₅₀ value. nih.govrsc.org This compound was effective against both wild-type and mutated Smo receptors and showed antiproliferative activity in a drug-resistant cell line. nih.govsemanticscholar.org The mechanism involves preventing the trafficking of the Smo receptor into the primary cilium, a crucial step for signal transmission. nih.govsemanticscholar.orgrsc.org These findings highlight the significance of the 2-methoxybenzamide structure in modulating this critical oncogenic pathway.

Table 2: Hedgehog Pathway Inhibition by a 2-Methoxybenzamide Derivative

| Compound Class | Specific Derivative Example | Target | Mechanism of Action | IC₅₀ |

|---|

Preclinical Pharmacokinetic and Biodistribution Studies

The inclusion of an iodine atom in the this compound structure makes it highly suitable for radiolabeling, enabling detailed pharmacokinetic and biodistribution studies using non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT).

Brain Penetration and Regional Localization in Animal Models

Studies on a closely related radiolabeled analog, (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[¹²⁵I]iodo-2-methoxybenzamide, have demonstrated its ability to penetrate the blood-brain barrier in animal models. nih.govacs.org In vivo experiments in rats showed that this compound readily enters the brain following intravenous injection. nih.gov

Furthermore, the compound exhibits preferential localization in brain regions with high densities of dopamine D-2 receptors, such as the striatum. nih.gov Biodistribution analysis revealed a high striatum-to-cerebellum uptake ratio of 7.2 to 1 at 60 minutes post-injection, indicating specific binding in receptor-rich areas compared to a region with low receptor density. nih.gov This selective regional localization underscores the potential of this scaffold for imaging specific neurotransmitter systems in the central nervous system.

Table 3: Brain Biodistribution of a Radiolabeled this compound Analog in Rats

| Compound | Animal Model | Key Finding | Time Point |

|---|

Tumor Uptake and Retention in Xenograft Models

The utility of radioiodinated benzamides has been explored for their potential in tumor targeting and imaging. While specific data for this compound in xenograft models is limited, studies on other structurally related iodinated benzamides provide evidence of tumor uptake. This targeting is often based on the overexpression of certain receptors, such as sigma receptors, on the surface of cancer cells. nih.gov

For example, a study using ¹³¹I-Benzamide in a B16F10 melanoma xenograft model in mice observed a significant tumor uptake of 9.0 ± 4.2 percent of the injected dose per gram (%ID/g) at 24 hours post-injection. researchgate.net This resulted in a high tumor-to-muscle ratio of 107.6. researchgate.net In a preliminary clinical study, another analog, N-[2-(1'-piperidinyl)ethyl]-3-[¹²³I]-iodo-4-methoxybenzamide, was shown to accumulate in primary breast tumors, yielding a mean tumor-to-background ratio of 2.04. nih.gov These investigations demonstrate the capacity of the radioiodinated benzamide class of compounds to localize in tumor tissues, suggesting a potential application in oncologic imaging.

Table 4: Tumor Uptake of Structurally Related Radioiodinated Benzamides

| Compound | Tumor Model | Key Finding |

|---|---|---|

| ¹³¹I-Benzamide | B16F10 melanoma xenograft (mouse) | 9.0 ± 4.2 %ID/g in tumor researchgate.net |

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 2-methoxybenzamide (B150088) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. For instance, in a series of N-lupinyl-2-methoxybenzamides, various substitutions on the benzene (B151609) ring led to a range of pharmacological activities, though they generally showed low affinity for D2 receptors nih.gov.

The presence of a methoxy (B1213986) group at the 2-position of the benzamide (B126) scaffold has been shown to be advantageous for the Hedgehog (Hh) signaling pathway inhibition in certain derivatives nih.gov. In the context of antiplasmodial activity, the replacement of a 2-(4-fluorophenoxy) substituent with other functional groups was investigated to gain insights into SAR. It was observed that a 4-fluorophenoxy substituent generally had an advantageous effect on activity rsc.org.

In a series of iodinated N-(2-aminoethyl)benzamide analogues evaluated as monoamine oxidase type-B (MAO-B) inhibitors, the position of the iodine and other substituents was critical for potency and selectivity. Specifically, N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride demonstrated high inhibitory potency and selectivity against MAO-B nih.gov.

For radioiodinated benzamides designed for melanoma imaging, the position of iodine is crucial. Iodination at the 5-position of a 4-acetamido-2-methoxybenzamide was a key step in the synthesis of a lead fragment for tumor targeting acs.org. The following table summarizes the impact of substituents on the biological activity of various benzamide derivatives.

| Compound/Derivative Class | Substituent Modification | Impact on Biological Activity | Reference |

| N-lupinyl-2-methoxybenzamides | Various substitutions on the benzene ring | Generally low affinity for D2 receptors, but showed activity at M1 and sigma receptors. | nih.gov |

| 2-methoxybenzamide derivatives | 2-methoxy group on the benzamide scaffold | Advantageous for Hedgehog pathway inhibition. | nih.gov |

| Iodinated N-(2-aminoethyl)benzamides | 2-chloro and 4-iodo substitution | High inhibitory potency and selectivity for MAO-B. | nih.gov |

| 4-acetamido-2-methoxybenzamide | Iodination at the 5-position | Key modification for a melanoma tumor targeting agent. | acs.org |

Stereochemical Influences on Receptor Binding and Potency

Stereochemistry plays a pivotal role in the interaction of benzamide derivatives with their biological targets. The spatial arrangement of atoms in a molecule can significantly affect its binding affinity and potency.

In a study of (S)-5-Iodo-2,3-dimethoxy-N-(l-azabicyclo[2.2.2]oct-3-yl)benzamide, a compound closely related to 5-Iodo-2-methoxybenzamide, the (S)-enantiomer was synthesized and evaluated for its 5-HT3 receptor binding activity. This specific stereoisomer, also known as (S)-[¹²⁵I]-MIZAC, demonstrated high affinity and was developed as a selective radioligand for the in vitro identification of the 5-HT3 receptor sci-hub.se. The binding affinity (K D) of (S)-[¹²⁵I]-MIZAC in the rat entorhinal cortex was found to be 1.37 ± 0.21 nM sci-hub.se. This highlights the importance of the stereochemistry of the N-substituent for high-affinity receptor binding.

The following table presents the binding affinity of the (S)-enantiomer of a 5-iodobenzamide derivative.

| Compound | Stereochemistry | Receptor | Binding Affinity (K D) | Reference |

| 5-Iodo-2,3-dimethoxy-N-(l-azabicyclo[2.2.2]oct-3-yl)benzamide | (S)-enantiomer | 5-HT3 | 1.37 ± 0.21 nM | sci-hub.se |

Conformational Effects on Ligand-Target Interactions

The conformation of a benzamide derivative, which describes the spatial arrangement of its atoms that can be changed by rotation about single bonds, is a critical determinant of its interaction with a biological target. The flexibility of the molecule allows it to adopt a specific conformation that is complementary to the binding site of the receptor.

Computational methods, such as 3D quantitative structure-activity relationship (3D-QSAR) analysis, are often employed to model the conformational preferences of molecules and correlate them with their biological activities. These models can generate pharmacophore maps that highlight the key steric and electrostatic fields of a molecule in its active conformation sdsu.edu.

Establishment of SAR for Optimized Derivatives

The systematic exploration of SAR leads to the design and synthesis of optimized derivatives with improved biological profiles. For 2-methoxybenzamide derivatives targeting the Hedgehog signaling pathway, a series of compounds were synthesized and evaluated, leading to the identification of a derivative with potent Hh pathway inhibition at a nanomolar IC₅₀ value nih.gov. This optimized compound was found to effectively suppress mutant Smoothened (Smo), a key protein in the Hh pathway nih.gov.

In the development of dopamine (B1211576) D2 receptor imaging agents, a series of new iodinated benzamides with fused ring systems were synthesized and characterized to investigate the versatility of the parent structure. This led to the identification of an analogue with high affinity and specificity for D2 receptors, demonstrating the successful optimization of the initial lead compound nih.gov.

The following table summarizes the optimization of benzamide derivatives based on SAR studies.

| Compound Class | Optimization Goal | Key Finding | Reference |

| 2-methoxybenzamide derivatives | Hedgehog pathway inhibition | Identification of a derivative with nanomolar IC₅₀ and activity against mutant Smo. | nih.gov |

| Iodinated benzamides | Dopamine D2 receptor imaging | Development of a fused ring analogue with high affinity and specificity for D2 receptors. | nih.gov |

Analytical and Biophysical Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 5-Iodo-2-methoxybenzamide, providing the means to separate the compound from impurities and to assess its chemical and radiochemical purity. High-Performance Liquid Chromatography (HPLC) is the principal technique for purity assessment, while electrophoresis is specifically utilized for determining the radiochemical purity of its radioiodinated forms.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound and its precursors. A validated reversed-phase HPLC (RP-HPLC) method is typically employed to ensure the identity and purity of the compound. The separation is generally achieved on a C18 column, which is a non-polar stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent like acetonitrile, delivered in a gradient elution mode. This allows for the effective separation of the main compound from any potential impurities. Detection is commonly performed using a UV detector, typically at a wavelength of 254 nm, where the benzamide (B126) chromophore absorbs light. The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Table 1: Representative HPLC Conditions for the Analysis of Benzamide Precursors

| Parameter | Condition |

| Column | Zorbax Eclipse XDB-C18 (or equivalent) |

| Mobile Phase A | 10 mM Ammonium Acetate Buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

For the radiolabeled form of this compound, [¹²³I]IBZM, determining the radiochemical purity is of utmost importance to ensure that the radioactivity is associated with the desired chemical entity. Electrophoresis is a valuable technique for this purpose. This method separates molecules based on their charge and size under the influence of an electric field. In the context of [¹²³I]IBZM, paper electrophoresis or microchip electrophoresis can be employed to separate the radiolabeled benzamide from potential radiochemical impurities, such as free radioiodide ([¹²³I]I⁻). The separation is typically carried out on a support medium, and the distribution of radioactivity along the medium is then analyzed using a radiation detector. The percentage of radioactivity corresponding to the spot of the intact radiolabeled compound represents the radiochemical purity.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule, while Mass Spectrometry (MS) confirms the molecular weight and can offer insights into the molecular structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's structure.

In the ¹H NMR spectrum, the aromatic protons are expected to appear as distinct signals in the downfield region (typically δ 6.5-8.0 ppm). The protons of the methoxy (B1213986) group (-OCH₃) would present as a sharp singlet at approximately δ 3.8-4.0 ppm. The amide protons (-CONH₂) would likely appear as two broad singlets, the chemical shift of which can be influenced by solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-175 ppm. The carbon atoms of the aromatic ring will show signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the iodine atom being significantly influenced by the heavy atom effect. The carbon of the methoxy group will appear at approximately δ 55-60 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 (multiplets) | 110 - 150 |

| Methoxy (-OCH₃) | ~3.9 (singlet) | ~56 |

| Amide (-CONH₂) | Broad singlets | - |

| Carbonyl (C=O) | - | ~168 |

| C-I | - | ~85 |

| C-OCH₃ | - | ~158 |

*Predicted values are based on the analysis of structurally similar compounds.

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. In a typical mass spectrum, the compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (277.08 g/mol ). The presence of iodine would also give rise to a characteristic isotopic pattern.

The fragmentation of this compound under electron ionization (EI) would likely involve the cleavage of bonds adjacent to the carbonyl group and the aromatic ring. Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) to form an acylium ion, as well as cleavages of the substituents on the aromatic ring. The analysis of these fragment ions can provide valuable confirmation of the compound's structure.

In Vitro Binding Assay Formats

The biological activity of this compound is primarily assessed through in vitro binding assays, which quantify its affinity for its molecular target, the dopamine (B1211576) D₂ receptor. These assays are crucial for understanding the compound's potency and selectivity.

Saturation Binding Assays : This type of assay is used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand. In the context of this compound, its radiolabeled form, [¹²³I]IBZM, would be incubated at increasing concentrations with a preparation of cells or membranes known to express dopamine D₂ receptors. The amount of radioligand bound to the receptors is measured at each concentration, allowing for the determination of Bmax and Kd.

Competitive Binding Assays : These assays are employed to determine the affinity (Ki) of an unlabeled compound, such as this compound, for a receptor. In this format, a fixed concentration of a radiolabeled ligand that is known to bind to the dopamine D₂ receptor (e.g., [¹²³I]IBZM or [³H]spiperone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled this compound. The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the concentration of the unlabeled compound required to displace 50% of the bound radioligand (the IC₅₀ value), the inhibition constant (Ki) can be calculated, which is a measure of the compound's binding affinity.

These assays are typically performed using membrane preparations from tissues rich in dopamine D₂ receptors, such as the striatum, or in cultured cell lines that have been genetically engineered to express the human dopamine D₂ receptor.

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as 5-Iodo-2-methoxybenzamide, and a biological target, typically a protein or nucleic acid.

The process involves placing the ligand in the binding site of the target and calculating the binding affinity using a scoring function. This can help identify potential biological targets and elucidate the key interactions driving the binding event. For this compound, a docking study would involve:

Target Identification: Identifying potential protein targets based on the structural similarity of this compound to known active compounds. For instance, various benzamide (B126) derivatives are known to interact with targets such as dopamine (B1211576) receptors or histone deacetylases.

Binding Pose Prediction: Determining the most likely three-dimensional arrangement of this compound within the active site of a target protein.

Interaction Analysis: Identifying specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of iodine), that contribute to the binding affinity.

A hypothetical molecular docking study of this compound against a generic kinase target might reveal the interactions summarized in the table below.

| Interaction Type | Interacting Residue (Hypothetical) | Atom(s) in this compound Involved |

| Hydrogen Bond | Asp145 | Amide N-H |

| Hydrogen Bond | Lys72 | Methoxy (B1213986) Oxygen |

| Halogen Bond | Phe80 | Iodine |

| Hydrophobic Interaction | Leu133 | Benzene (B151609) Ring |

This table is for illustrative purposes only, as no specific molecular docking studies for this compound have been found in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of compounds including this compound, a QSAR study would involve:

Data Set Collection: Assembling a dataset of structurally related benzamide derivatives with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).

Model Development: Using statistical methods to build a model that correlates the calculated descriptors with the observed biological activity.

A QSAR study on a series of substituted benzamides could help to understand the influence of the iodo and methoxy groups on the activity of this compound. For example, a hypothetical QSAR equation might look like:

pIC50 = c1LogP + c2MR - c3*TPSA + C

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, MR is the molar refractivity, and TPSA is the topological polar surface area. The coefficients (c1, c2, c3) would indicate the relative importance of each descriptor.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Virtual library design involves the creation of a large, diverse set of virtual compounds that can be screened computationally.

Should this compound be identified as a hit compound, its structure could be used as a starting point for virtual library design. This would involve:

Scaffold Definition: Using the 2-methoxybenzamide (B150088) core as a scaffold.

R-group Enumeration: Systematically substituting the iodo group and other positions on the benzene ring with a variety of chemical functional groups to generate a large virtual library of analogs.

Virtual Screening: Screening this virtual library against a specific biological target using techniques like molecular docking to identify potentially more potent or selective compounds.

The following table illustrates a small, hypothetical virtual library based on the this compound scaffold.

| Compound ID | R1-substituent (at position 5) | R2-substituent (at position 2) |

| V-001 | I | OCH3 |

| V-002 | Cl | OCH3 |

| V-003 | Br | OCH3 |

| V-004 | I | OH |

| V-005 | I | OCH2CH3 |

This table is for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time.

For this compound, these techniques could be used to:

Identify Low-Energy Conformations: Determine the most stable three-dimensional structures of the molecule.

Study Flexibility: Understand the flexibility of the molecule and how it might adapt its shape to fit into a binding site.

Simulate Ligand-Target Complex Stability: If a complex with a biological target is known or predicted, MD simulations can be used to assess the stability of this complex over time and to study the detailed dynamics of the interactions.

The results of a conformational analysis would typically be presented as a Ramachandran-like plot showing the distribution of dihedral angles and their corresponding energies, highlighting the most favorable conformations. MD simulations would provide trajectories of atomic positions over time, which can be analyzed to understand the flexibility and interaction dynamics.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 5-Iodo-2-methoxybenzamide Derivatives

The rational design of novel this compound derivatives is a key area of future research, focusing on enhancing therapeutic efficacy and specificity. This involves a deep understanding of structure-activity relationships (SAR) to guide the synthesis of compounds with improved pharmacological profiles.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of rational drug design is the systematic investigation of how chemical structure correlates with biological activity. For benzamide (B126) derivatives, SAR studies have revealed important insights. For instance, in a series of 2-phenoxybenzamides, the specific coupling of a carboxylic acid with an anilino derivative was found to be critical for their antiplasmodial activity. Similarly, studies on cyclopeptide alkaloids have indicated that a 13-membered ring is preferable to a 14-membered one for antiplasmodial efficacy, and that methoxylation at the 2-position of the styrylamine (B14882868) moiety enhances activity. mdpi.com

Synthesis of Novel Analogs: The synthesis of new analogs based on the this compound scaffold is a continuous effort to discover compounds with superior properties. For example, a library of phenoxymethylbenzamide analogues was synthesized and evaluated for anti-trypanosomal activity, leading to the identification of several potent lead compounds. rsc.org In another study, a new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was synthesized and showed promising anti-proliferative activity against various cancer cell lines. researchgate.netsemanticscholar.org The synthetic route for these compounds often involves the reaction of a substituted benzoic acid with an appropriate aniline (B41778) derivative. semanticscholar.org

Table 1: Examples of Synthesized Benzamide Derivatives and their Activities

| Compound Class | Target Activity | Key Structural Features | Reference |

| 2-Phenoxybenzamides | Antiplasmodial | Coupling of carboxylic acid and anilino derivative | |

| Cyclopeptide Alkaloids | Antiplasmodial | 13-membered ring, 2-methoxy styrylamine | mdpi.com |

| Phenoxymethylbenzamides | Anti-trypanosomal | Phenoxymethylbenzamide scaffold | rsc.org |

| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamides | Anticancer | 5-chloro-2-methoxybenzamide core with sulphamoylphenyl group | researchgate.netsemanticscholar.org |

| 2-methoxybenzamide (B150088) derivatives | Hedgehog signaling inhibition | 2-methoxybenzamide skeleton | nih.govsemanticscholar.org |

Exploration of Novel Therapeutic Targets and Modalities

While initially explored for its impact on dopamine (B1211576) D2 receptors, the therapeutic potential of this compound derivatives is being investigated across a broader range of diseases, including cancer and neurodegenerative disorders.

Anticancer Applications: Aberrant cell signaling pathways are a hallmark of cancer, and targeting these pathways is a key therapeutic strategy. The Hedgehog (Hh) signaling pathway, for instance, is implicated in the development of various cancers. nih.govsemanticscholar.org Researchers have designed and synthesized 2-methoxybenzamide derivatives as inhibitors of the Hh signaling pathway, with some compounds showing potent inhibition at nanomolar concentrations. nih.govsemanticscholar.org These inhibitors function by targeting the Smoothened (Smo) receptor, a critical component of the Hh pathway. nih.govsemanticscholar.org Furthermore, oligo-benzamide compounds are being investigated for their potential in treating breast, brain, and ovarian tumors. google.com Combination therapies, which utilize multiple therapeutic agents, are also being explored to enhance anticancer efficacy and reduce drug resistance. researchgate.net

Neurodegenerative Diseases: Oxidative stress is a significant factor in the pathophysiology of neurodegenerative diseases like Parkinson's and Alzheimer's disease. mdpi.comepa.gov This has led to research into the neuroprotective effects of various compounds. Flavonoids, a class of plant-derived polyphenols, have demonstrated antioxidant and anti-inflammatory properties that may protect against neuronal injury. mdpi.com While direct research on this compound for neuroprotection is less documented, the broader class of benzamides and related compounds are of interest. The ability of certain benzamide derivatives to interact with CNS receptors suggests a potential avenue for developing novel treatments for these debilitating conditions.

Antiviral Potential: The iodo-substituent in this compound is a feature shared with some known antiviral agents. For example, 5-iodo-2'-deoxyuridine is an antiviral drug. nih.govnih.gov This structural similarity suggests that derivatives of this compound could be explored for their antiviral properties. Research into broad-spectrum antivirals has identified potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis in both host cells and some viruses. researchgate.net This highlights the potential for targeting host cell factors as a broad-spectrum antiviral strategy, a concept that could be applied to novel benzamide derivatives.

Advanced Radioligand Design for Enhanced Imaging Capabilities

The use of this compound derivatives as radioligands for in vivo imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) is a well-established field. Future research aims to develop radiotracers with improved imaging characteristics.

SPECT Imaging: Radioiodinated benzamides, such as [123I]IBZM (Iodobenzamide), have been used in SPECT studies to image dopamine D2 receptors in the brain. nih.gov These studies are valuable for investigating neurological disorders like Parkinson's disease. nih.gov Future work in this area will likely focus on developing SPECT tracers with higher affinity and selectivity for their targets, leading to clearer and more informative images.

PET Imaging: PET offers higher spatial resolution and sensitivity compared to SPECT. researchgate.net The development of PET radiotracers based on the this compound scaffold is an active area of research. This involves labeling the compounds with positron-emitting isotopes such as Carbon-11 or Fluorine-18. The goal is to create PET tracers that can provide more detailed information about the distribution and density of specific receptors or other molecular targets in the brain and other organs.

Table 2: Radiotracers Based on Benzamide Scaffolds

| Radiotracer | Imaging Modality | Target | Application | Reference |

| [123I]IBZM | SPECT | Dopamine D2 Receptors | Parkinson's Disease | nih.gov |

| [11C]raclopride | PET | Dopamine D2/D3 Receptors | Neurological Disorders | uni-mainz.de |

| [18F]fallypride | PET | Dopamine D2/D3 Receptors | Neurological Disorders | uni-mainz.de |

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development, including research on benzamide derivatives. nih.govijettjournal.org These computational tools can accelerate the process by analyzing vast datasets to identify patterns and make predictions. nih.gov

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the properties of new, untested molecules. nih.govnih.gov This includes predicting physicochemical properties like solubility and toxicity, as well as biological activities such as binding affinity to a specific target. nih.gov For instance, ML models have been successfully used to predict peptide-protein interactions, which is crucial for understanding the mechanism of action of many drugs. nih.govresearchgate.netrsc.orgnih.gov

Drug Design and Optimization: AI can be used in the de novo design of drug molecules with desired properties. mdpi.com Generative models can propose novel chemical structures that are optimized for binding to a specific biological target while maintaining favorable pharmacological profiles. mdpi.com This approach can significantly speed up the lead optimization phase of drug discovery.

Target Identification: AI and ML can also aid in identifying and validating new therapeutic targets. mdpi.com By analyzing complex biological data, these algorithms can uncover novel relationships between genes, proteins, and diseases, suggesting new avenues for therapeutic intervention with compounds like this compound derivatives.

Table 3: Applications of AI/ML in Benzamide Research

| Application | Description | Potential Impact |

| Virtual Screening | Rapidly screening large libraries of virtual compounds to identify potential hits. | Reduced time and cost of initial screening. |

| QSAR Modeling | Developing quantitative structure-activity relationship models to predict the activity of new compounds. | More efficient lead optimization. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Discovery of novel and more effective drug candidates. |

| Target Identification | Identifying new biological targets for therapeutic intervention. | Expansion of the therapeutic applications of benzamides. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of drug candidates. | Reduced late-stage attrition of drug candidates. |

常见问题

Basic Research Questions

Q. What is the synthetic significance of 5-Iodo-2-methoxybenzamide in organic chemistry?

- Answer: this compound serves as a versatile building block in organic synthesis, particularly for constructing heterocycles and iodinated aromatic systems. The iodine atom facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methoxy and benzamide groups enable regioselective functionalization. For example, structurally similar iodobenzamides have been used to develop catalysts for alcohol oxidation via hypervalent iodine intermediates . This compound’s reactivity is comparable to derivatives like 2-Iodo-N-isopropyl-5-methoxybenzamide, which exhibit catalytic activity in oxidation reactions under mild conditions .

Q. What are the standard methods for synthesizing this compound?

- Answer: A common approach involves iodination of 2-methoxybenzamide derivatives using iodine and an oxidizing agent (e.g., Oxone®) in acetic anhydride. Optimization of reaction parameters (e.g., temperature, stoichiometry of iodine, and catalyst choice) is critical to achieving high yields. Post-synthesis purification often employs crystallization or column chromatography to isolate the product from byproducts like unreacted starting material or di-iodinated species. Similar protocols for iodinating 2-methylbenzoic acid derivatives highlight the importance of porous materials to enhance selectivity .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity by comparing chemical shifts to predicted values.

- Infrared Spectroscopy (IR): Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, OCH₃ bend ~1250 cm⁻¹).

- X-ray Crystallography: Resolves molecular geometry and validates regioselectivity of iodination .

- Mass Spectrometry (MS): Determines molecular weight (e.g., exact mass via HRMS) and fragmentation patterns.

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound?

- Answer: Substituent effects are critical in catalytic and synthetic applications. For example, methoxy groups in iodobenzamides enhance electron density at the iodine center, promoting rapid generation of hypervalent iodine species (e.g., λ³-iodanes) during oxidation reactions. Comparative studies on analogs like 2-Iodo-N-isopropyl-5-methoxybenzamide reveal that electron-donating groups (e.g., -OCH₃) increase catalytic efficiency by stabilizing reactive intermediates, while bulky substituents may hinder substrate binding .

Q. What challenges arise in optimizing the synthesis of this compound, and how can they be addressed?

- Answer: Key challenges include:

- Regioselectivity: Competing iodination at alternate positions (e.g., para to methoxy) can occur. Using directing groups or Lewis acid catalysts (e.g., FeCl₃) improves ortho-selectivity.

- Purity: Byproducts like di-iodinated species require rigorous purification. Sublimation or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity.

- Yield: Low yields (<50%) are common in direct iodination. Stepwise protocols (e.g., protecting the amide group before iodination) may improve efficiency .

Q. What mechanistic insights explain the role of this compound in catalytic cycles?

- Answer: In oxidation reactions, the iodine atom undergoes a redox cycle, transitioning between I(I) and I(III) states. For example, in the presence of Oxone®, this compound generates a hypervalent iodine intermediate (e.g., λ³-iodane), which abstracts hydrogen from alcohols to form carbonyl compounds. Kinetic studies on related catalysts suggest that methoxy groups accelerate the formation of the active λ³-iodane species, enabling room-temperature reactivity .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Answer: Best practices include:

- Detailed Experimental Protocols: Documenting exact reagent ratios, reaction times, and purification steps (e.g., solvent ratios for crystallization).

- Cross-Validation: Using multiple characterization methods (e.g., NMR and HRMS) to confirm structure and purity.

- Reference Standards: Comparing spectral data with published values (e.g., PubChem or DSSTox entries) .

- Open Data Sharing: Including raw spectral data and chromatograms in supplementary materials to enable replication .

Data Contradictions and Methodological Considerations

- Discrepancies in Catalytic Efficiency: Some studies report varying yields for reactions catalyzed by iodobenzamide derivatives, potentially due to differences in oxidant choice (e.g., Oxone® vs. mCPBA) or solvent polarity. Systematic screening of reaction conditions is recommended to resolve contradictions .

- Synthetic Route Variability: Conflicting reports on iodination yields (e.g., 40–70%) highlight the sensitivity of the reaction to moisture and oxygen. Inert atmosphere protocols may improve consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。